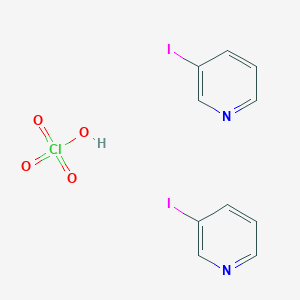
3-Iodopyridine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodopyridine is a halogenated pyridine derivative, specifically iodinated at the third carbon position of the pyridine ring. Its molecular formula is C5H4IN, and it has a molecular weight of 205 g/mol . Perchloric acid, on the other hand, is a strong acid with the chemical formula HClO4. It is known for its powerful oxidizing properties and is commonly used in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Iodopyridine is synthesized by halogenating pyridine with iodine at the third carbon position. This process involves the use of iodotrimethylsilane as a catalyst . The reaction typically occurs under controlled temperature conditions, with the melting point of 3-iodopyridine being between 53 and 56 degrees Celsius .
Industrial Production Methods
Industrial production of 3-iodopyridine involves large-scale halogenation processes, often utilizing pyridine derivatives as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the iodine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the pyridine ring or the attached iodine atom.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-Iodopyridine and perchloric acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-iodopyridine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. This makes it a versatile reagent in organic synthesis. Perchloric acid, being a strong acid, acts as a powerful oxidizing agent, facilitating various oxidation reactions in both organic and inorganic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: Iodinated at the second carbon position.
4-Iodopyridine: Iodinated at the fourth carbon position.
Uniqueness
3-Iodopyridine is unique due to its specific iodination at the third carbon position, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in the synthesis of certain pharmaceuticals and organic compounds .
Propriétés
Numéro CAS |
61568-95-4 |
|---|---|
Formule moléculaire |
C10H9ClI2N2O4 |
Poids moléculaire |
510.45 g/mol |
Nom IUPAC |
3-iodopyridine;perchloric acid |
InChI |
InChI=1S/2C5H4IN.ClHO4/c2*6-5-2-1-3-7-4-5;2-1(3,4)5/h2*1-4H;(H,2,3,4,5) |
Clé InChI |
KHBRMZFTZLOPSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)I.C1=CC(=CN=C1)I.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



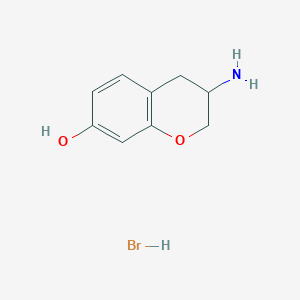
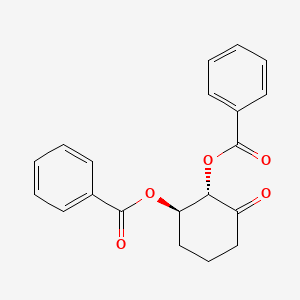
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
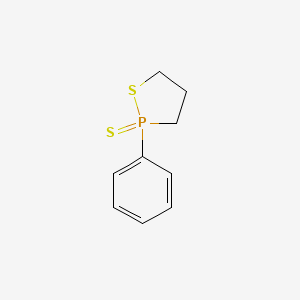
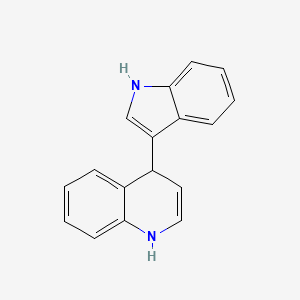
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
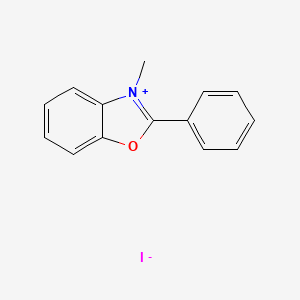
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
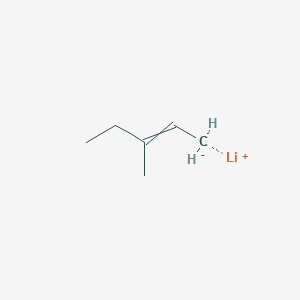
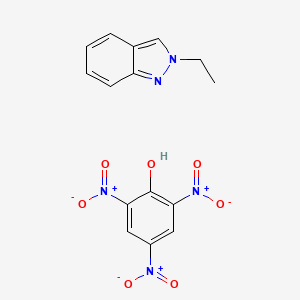
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

